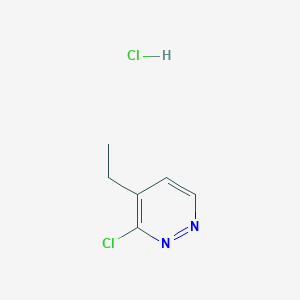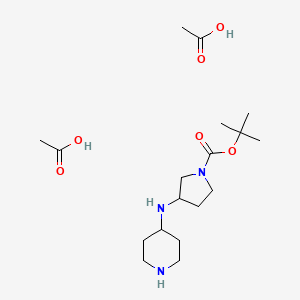
1-Boc-3-(Piperidin-4-ylamino) pyrrolidine 2AcOH salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Boc-3-(Piperidin-4-ylamino) pyrrolidine 2AcOH salt” is a molecular compound with the CAS No. 2250242-10-3 . It has a molecular formula of C18H35N3O6 and a molecular weight of 389.49 g/mol .
Physical And Chemical Properties Analysis
The boiling point of “this compound” is not specified in the search results .Aplicaciones Científicas De Investigación
Boc-Pip-OH has been used in a variety of scientific research applications, including the synthesis of peptides and the study of protein-protein interactions. The compound has also been used in the synthesis of peptide-based drugs, as well as in the development of new therapeutic agents. In addition, Boc-Pip-OH has been used in the study of enzyme kinetics, as well as in the development of new enzyme inhibitors.
Mecanismo De Acción
The mechanism of action of Boc-Pip-OH is based on its ability to form a peptide bond between two amino acids. This is accomplished by the addition of a coupling reagent and a base, which react to form a peptide bond between the two amino acids. This process is repeated until the desired peptide sequence is obtained. Once the peptide sequence is obtained, the Boc-Pip-OH can then be used to study the structure and function of the peptide.
Biochemical and Physiological Effects
Boc-Pip-OH has been found to have a variety of biochemical and physiological effects. The compound has been shown to have anti-inflammatory, anti-bacterial, and anti-viral properties. In addition, Boc-Pip-OH has also been found to have anti-cancer properties, as well as to have a role in the regulation of gene expression. Furthermore, the compound has also been found to have an effect on the regulation of cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Boc-Pip-OH in lab experiments is its high thermal stability and low reactivity levels. This makes it an ideal choice for use in lab experiments, as it is not prone to degradation or unwanted reactions. In addition, the compound is also soluble in a variety of solvents, making it easy to work with. However, one of the main limitations of using Boc-Pip-OH in lab experiments is its high cost. Additionally, the compound is not very stable in solution, and it can be difficult to work with in certain conditions.
Direcciones Futuras
For the use of Boc-Pip-OH include the development of new peptide-based drugs, as well as the study of enzyme kinetics and the development of new enzyme inhibitors. Additionally, the compound could also be used to study the structure and function of proteins, as well as to develop new therapeutic agents. Finally, the compound could also be used to study the regulation of gene expression and cell growth and differentiation.
Métodos De Síntesis
The synthesis of Boc-Pip-OH is typically done through a process called Fmoc-SPPS (fluorenylmethyloxycarbonyl-solid-phase peptide synthesis). This method involves the stepwise assembly of peptide chains on a solid support. The process begins with the attachment of an Fmoc-protected amino acid to an insoluble polymer support. This is followed by the addition of a coupling reagent and a base, which react to form a peptide bond between the two amino acids. This process is repeated until the desired peptide sequence is obtained.
Safety and Hazards
Propiedades
IUPAC Name |
acetic acid;tert-butyl 3-(piperidin-4-ylamino)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2.2C2H4O2/c1-14(2,3)19-13(18)17-9-6-12(10-17)16-11-4-7-15-8-5-11;2*1-2(3)4/h11-12,15-16H,4-10H2,1-3H3;2*1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSISNPRZGCZUQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(C)(C)OC(=O)N1CCC(C1)NC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

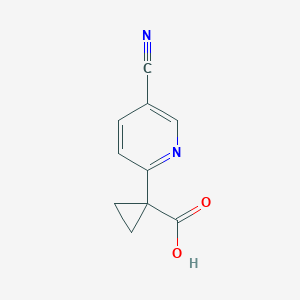

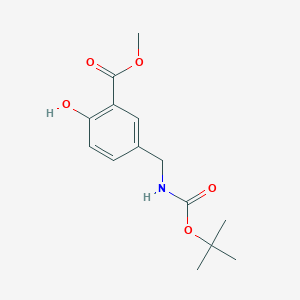


![N-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide HCl](/img/structure/B6298599.png)

![Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate HCl](/img/structure/B6298605.png)
![6-Bromo-2-chloro-5-methoxybenzo[d]thiazole](/img/structure/B6298607.png)
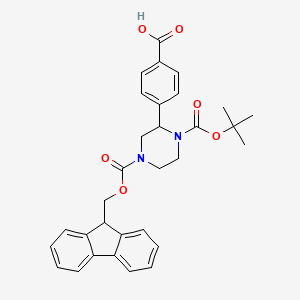
![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6298649.png)
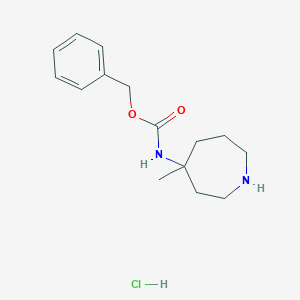
![3,6-Diazabicyclo[3.1.1]heptane hydrochloride, 95%](/img/structure/B6298659.png)
